molecular formula C10H20N2O B12229841 1-[(Oxolan-3-yl)methyl]-1,4-diazepane

1-[(Oxolan-3-yl)methyl]-1,4-diazepane

Cat. No.: B12229841
M. Wt: 184.28 g/mol
InChI Key: WGFJRRTWIAMHMD-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yl)methyl]-1,4-diazepane is a chemical compound with the molecular formula C9H18N2O. It is a member of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms. The oxolan-3-ylmethyl group attached to the diazepane ring adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxolan-3-yl)methyl]-1,4-diazepane typically involves the reaction of oxirane (ethylene oxide) with 1,4-diazepane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Oxirane+1,4-DiazepaneThis compound\text{Oxirane} + \text{1,4-Diazepane} \rightarrow \text{this compound} Oxirane+1,4-Diazepane→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction monitoring systems ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxolan-3-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxolan-3-ylmethyl ketone.

    Reduction: Formation of oxolan-3-ylmethyl amine.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-[(Oxolan-3-yl)methyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Oxolan-3-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The oxolan-3-ylmethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Oxolan-2-yl)methyl]-1,4-diazepane
  • 1-(Tetrahydro-2-furanylmethyl)-1,4-diazepane

Uniqueness

1-[(Oxolan-3-yl)methyl]-1,4-diazepane is unique due to the specific positioning of the oxolan-3-ylmethyl group, which imparts distinct chemical and biological properties. This positioning affects its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H20N2O/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h10-11H,1-9H2

InChI Key

WGFJRRTWIAMHMD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2CCOC2

Origin of Product

United States

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